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Compound of Interest

Compound Name: YH16899

Cat. No.: B15574361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions

between the small molecule inhibitor YH16899 and its target, lysyl-tRNA synthetase (KRS).

Understanding this interaction is critical for the development of therapeutics targeting the non-

canonical, pro-metastatic functions of KRS.

Executive Summary
Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein

synthesis. However, beyond its canonical role, KRS can be secreted and translocated to the

plasma membrane, where it interacts with the 67-kDa laminin receptor (67LR), promoting

cancer cell migration and metastasis.[1][2] The small molecule YH16899 has been identified as

a potent inhibitor of this pro-metastatic interaction.[1][2] This document details the structural

basis of YH16899's mechanism of action, providing a comprehensive overview of its binding

characteristics, the conformational changes it induces in KRS, and the experimental

methodologies used to elucidate these findings.

YH16899 Binding and Mechanism of Action
YH16899 inhibits the KRS-67LR interaction through a dual mechanism, without affecting the

enzyme's essential catalytic activity in protein synthesis.[1][2]
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Direct Interaction Blocking: YH16899 directly binds to residues on KRS that are critical for its

interaction with 67LR, physically impeding the formation of the pro-metastatic complex.[1]

Conformational Restraint and Localization Suppression: The binding of YH16899 induces a

significant conformational change in KRS, restraining the flexibility of its N-terminal extension

(N-ext).[1] This N-terminal region is crucial for the membrane anchoring of KRS. By reducing

its flexibility, YH16899 hinders the translocation and localization of KRS to the plasma

membrane, further preventing its interaction with 67LR.[1]

The primary binding site of YH16899 has been mapped to the N-terminal region of KRS, which

comprises the N-terminal extension (residues 1-72) and the anticodon-binding domain (ABD,

residues 73-209).[1][3] Notably, YH16899 does not show significant binding to the catalytic

domain of KRS or to the 37LRP precursor of 67LR, highlighting its specificity.[1]

Quantitative Analysis of Molecular Interactions
The following tables summarize the key quantitative data regarding the binding affinities and

inhibitory concentrations related to YH16899 and KRS.

Table 1: Binding Affinity of KRS and its Mutants

Interacting
Proteins

Method
Dissociation
Constant (KD)

Reference

Wild-Type KRS and

AIMP2
In vitro binding assay ~72.4 nM [1]

T52D Mutant KRS

and AIMP2
In vitro binding assay 333 nM [1]

Note: The T52D mutant is a phosphomimetic of T52-phosphorylated KRS, which is the form

released from the multi-synthetase complex (MSC) to relocate to the plasma membrane. The

4.6-fold weaker affinity for AIMP2 compared to wild-type demonstrates this release mechanism.

YH16899 was found to have little to no effect on the KRS-AIMP2 interaction.[1]

Table 2: Inhibitory Activity of YH16899
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Assay Metric Value Comparison Reference

Various

functional assays
IC50

3- to 6-fold

improvement

Compared to

predecessor

compound BC-

K01

[1]

Structural Changes Induced by YH16899 Binding
The binding of YH16899 to the phosphomimetic T52D mutant of KRS induces a notable

conformational change, which has been characterized using Small-Angle X-ray Scattering

(SAXS) and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).[1]

Upon binding, the N-terminal extension of KRS T52D folds back towards the main body of the

protein. This results in a more compact structure, reducing the overall length of the dimeric

KRS T52D by approximately 30 Å.[1] HDX-MS analysis confirmed that this conformational

change leads to decreased deuterium uptake in fragments of both the N-terminal extension

and the anticodon-binding domain, indicating a reduction in the solvent-exposed surface area

and suppression of dynamic movement in these regions.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

YH16899-KRS interaction.

Yeast Two-Hybrid (Y2H) Screening
The Y2H system was employed as the primary screening strategy to identify inhibitors of the

KRS-67LR interaction.[2]

Vector Construction: The DNA sequence for KRS was fused to the DNA-binding domain (BD,

LexA), and the sequence for 37LRP (the precursor to 67LR) was fused to the activating

domain (AD, B42) of a transcription factor.

Yeast Transformation: Yeast cells were co-transformed with both the BD-KRS and AD-37LRP

constructs.
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Screening Principle: In the absence of an inhibitor, the interaction between KRS and 37LRP

brings the BD and AD into proximity, initiating the transcription of a reporter gene (e.g., HIS3

or LacZ), allowing yeast to grow on a selective medium.

Compound Screening: A library of small molecules, including YH16899, was added to the

yeast culture. Compounds that disrupt the KRS-37LRP interaction prevent the activation of

the reporter gene, leading to cell death or lack of growth on the selective medium.

Hit Identification: Compounds that specifically inhibited the growth of yeast expressing the

KRS-37LRP pair, without affecting the growth of control pairs, were identified as hits.

Surface Plasmon Resonance (SPR) Analysis
SPR was used to determine the binding kinetics and specificity of YH16899 to different

domains of KRS.[1]

Protein Immobilization: Recombinant human KRS domains (full-length KRS1–597, N-

terminal KRS1–207, and catalytic domain KRS220–597) were purified and immobilized on a

sensor chip surface.

Analyte Injection: A solution containing YH16899 at various concentrations was flowed over

the sensor chip surface.

Data Acquisition: The change in the refractive index at the sensor surface, which is

proportional to the mass of the analyte binding to the immobilized ligand, was measured in

real-time and recorded as a sensorgram.

Data Analysis: The association (kon) and dissociation (koff) rate constants were determined

by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation

constant (KD) was calculated as koff/kon. This analysis demonstrated preferential binding of

YH16899 to the N-terminal domain of KRS.[1]

Small-Angle X-ray Scattering (SAXS)
SAXS was utilized to analyze the overall shape and conformational changes of KRS in solution

upon YH16899 binding.[1]
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Sample Preparation: Solutions of purified dimeric KRS T52D were prepared in the absence

and presence of a molar excess of YH16899. A buffer-only sample was also prepared for

background subtraction.

Data Collection: The samples were exposed to a collimated X-ray beam, and the scattered

X-rays were collected by a 2D detector at low angles.

Data Processing: The 2D scattering images were radially averaged to generate 1D scattering

profiles (intensity vs. scattering angle). The buffer scattering profile was subtracted from the

protein profiles.

Structural Analysis: The processed scattering data was used to calculate structural

parameters such as the radius of gyration (Rg). Ab initio shape reconstructions were

performed to generate low-resolution 3D models (solution envelopes) of the KRS T52D

dimer with and without YH16899, revealing the conformational change.[1]

Hydrogen/Deuterium Exchange Mass Spectrometry
(HDX-MS)
HDX-MS was performed to probe the dynamics and solvent accessibility of different regions of

KRS upon YH16899 binding.[1]

Deuterium Labeling: Purified KRS T52D, both alone and pre-incubated with YH16899, was

diluted into a D2O-based buffer to initiate the exchange of backbone amide hydrogens with

deuterium. The exchange reaction was allowed to proceed for various time points.

Quenching: The exchange reaction was quenched by rapidly lowering the pH and

temperature, which significantly slows down the back-exchange rate.

Proteolysis: The quenched samples were immediately injected into an online pepsin column,

where the protein was digested into smaller peptide fragments.

LC-MS Analysis: The peptide fragments were separated by liquid chromatography and

analyzed by a mass spectrometer to determine the mass of each peptide.

Data Analysis: The increase in mass of each peptide corresponds to the amount of

deuterium incorporated. By comparing the deuterium uptake of peptides from the YH16899-
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bound and unbound states, regions with altered solvent accessibility and/or dynamics were

identified. A decrease in deuterium uptake signifies protection from exchange, often due to

direct binding or a conformational change that buries the region.[1]
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Caption: Mechanism of YH16899 in inhibiting KRS-mediated metastasis.
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Caption: Workflow for Small-Angle X-ray Scattering (SAXS) analysis.
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Caption: Logical flow of YH16899's dual inhibitory action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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